5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a pyridine moiety. Its molecular formula is C13H13ClN2O3S, and it has a molecular weight of 312.77 g/mol .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalysts involved in carbon–carbon bond formation .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura cross-coupling reactions suggests that it affects the biochemical pathways related to carbon–carbon bond formation . The downstream effects of these pathways could include the synthesis of complex organic molecules, which are crucial for various biological processes.
Pharmacokinetics
Similar compounds are known to have varying pharmacokinetic properties depending on their chemical structure and the specific conditions under which they are used .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in facilitating carbon–carbon bond formation . This could result in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context and conditions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could be stable and effective under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methyl-2-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex biaryl compounds .
Scientific Research Applications
5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide: Similar in structure but with a different substitution on the pyridine ring.
5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide: Another similar compound with a different position of the pyridine substitution.
Uniqueness
5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the specific position of the pyridine moiety contribute to its distinct chemical and physical properties .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-4-3-7-15-13(9)16-20(17,18)12-8-10(14)5-6-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBZDGTYGTYXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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